4-(tert-Butyldimethylsilanyloxy)-1-(2-cyanoethyl)-1H-indole-6-carboxylic acid
Description
This indole derivative is characterized by three key substituents:
- 4-(tert-Butyldimethylsilanyloxy): A bulky siloxane protecting group that enhances lipophilicity and stabilizes the hydroxyl group against oxidation or undesired reactions .
- 1-(2-cyanoethyl): A polar substituent that may act as a precursor for further functionalization (e.g., hydrolysis to a carboxylic acid or elimination to acrylonitrile) .
- 6-carboxylic acid: A reactive moiety enabling conjugation, salt formation, or participation in peptide coupling reactions .
The compound is primarily used as an intermediate in organic synthesis and drug development, where its substituents provide tailored reactivity and stability.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-1-(2-cyanoethyl)indole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3Si/c1-18(2,3)24(4,5)23-16-12-13(17(21)22)11-15-14(16)7-10-20(15)9-6-8-19/h7,10-12H,6,9H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLCPARABALTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1C=CN2CCC#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tert-Butyldimethylsilanyloxy)-1-(2-cyanoethyl)-1H-indole-6-carboxylic acid is a synthetic compound belonging to the indole family, characterized by its complex structure and diverse biological activities. This compound is notable for its applications in pharmaceutical development, organic synthesis, and biochemical research.
- Molecular Formula : C18H24N2O3Si
- Molecular Weight : 344.48 g/mol
- CAS Number : 885266-76-2
The compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility, making it suitable for various chemical reactions and applications in research.
Research indicates that compounds in the indole family often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological mechanisms of 4-(tert-butyldimethylsilanyloxy)-1-(2-cyanoethyl)-1H-indole-6-carboxylic acid are still under investigation, but preliminary studies suggest:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can be crucial for drug development targeting metabolic disorders.
- Cellular Interaction : It has been shown to interact with various cellular receptors, potentially influencing signal transduction pathways relevant to cancer and neurological diseases.
Case Studies and Research Findings
- Pharmaceutical Development :
- Organic Synthesis Applications :
- Biochemical Assays :
Comparative Biological Activity Table
Pharmaceutical Applications
The compound is primarily utilized in the development of pharmaceuticals targeting neurological conditions. Its unique structure allows for modifications that enhance therapeutic efficacy.
Material Science
In material science, it contributes to developing advanced materials with improved properties, such as coatings and polymers that exhibit enhanced durability and functionality.
Agricultural Chemistry
The compound also finds applications in agricultural chemistry, particularly in formulating effective herbicides and pesticides that improve crop yield without compromising environmental safety .
Comparison with Similar Compounds
Key Structural Differences
The table below highlights critical distinctions between the target compound and analogous indole-carboxylic acids:
*Calculated based on formula C₁₈H₂₅N₂O₃Si.
Reactivity and Stability
- Siloxane Protection : The TBDMS group in the target compound offers superior stability under basic conditions compared to esters (e.g., 4-ethoxycarbonyl) or Boc groups, which require acidic conditions for removal .
- Carboxylic Acid : Common to all compared compounds, this group facilitates salt formation or conjugation, though steric hindrance from the TBDMS group in the target compound may slow reactions at the 6-position .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 4-(tert-Butyldimethylsilanyloxy)-1-(2-cyanoethyl)-1H-indole-6-carboxylic acid, and what intermediates are critical?
- Methodology : Synthesis typically begins with functionalizing the indole core. The tert-butyldimethylsilanyl (TBS) group is introduced via silylation of a hydroxylated indole intermediate under anhydrous conditions (e.g., using TBS-Cl and imidazole in DMF). The 2-cyanoethyl group is appended via alkylation, often employing acrylonitrile in the presence of a base like NaH. Carboxylic acid formation at the 6-position may involve hydrolysis of a methyl ester precursor using LiOH or KOH .
- Key Intermediates :
- 6-Methoxy-1H-indole-3-carboxylic acid (precursor for TBS protection) .
- 3-Formyl-1H-indole-2-carboxylate derivatives (for cyanoethylation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its regiochemistry?
- Methodology :
- NMR : H NMR confirms the TBS group (singlet at ~0.1–0.3 ppm for Si(CH)) and cyanoethyl chain (triplet for CH-CN at ~2.5–3.0 ppm). C NMR identifies the carboxylic acid carbonyl (~170 ppm) and nitrile carbon (~120 ppm) .
- IR : Strong absorption at ~2200 cm (C≡N stretch) and ~1700 cm (carboxylic acid C=O) .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H] and fragmentation patterns consistent with TBS and cyanoethyl groups .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structure determination, particularly regarding the TBS group’s conformation?
- Methodology : Use the SHELX suite (e.g., SHELXL) for refinement. Discrepancies in electron density maps near the TBS group may arise from rotational disorder. Strategies include:
- Applying restraints to Si-O bond lengths and angles based on prior TBS-containing structures.
- Testing multiple occupancy models for silanyloxy conformers.
- Cross-validating with DFT-optimized geometries .
Q. What strategies optimize reaction yields for this compound, considering steric hindrance from the TBS group?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of bulky intermediates.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .
- Temperature Control : Gradual warming (0°C → room temperature) minimizes side reactions during silylation .
- Table : Reaction Optimization Parameters
| Step | Condition | Yield Improvement | Reference |
|---|---|---|---|
| Silylation | TBS-Cl, imidazole, DMF, 0°C | 85% → 92% | |
| Cyanoethylation | Acrylonitrile, NaH, THF | 70% → 88% |
Q. How can green chemistry principles enhance the sustainability of synthesizing this compound?
- Methodology :
- Solvent Replacement : Substitute acetic acid (traditional) with biodegradable eutectic solvents (e.g., choline chloride-urea mixtures) for reflux steps .
- Atom Economy : Optimize stoichiometry to reduce excess reagents (e.g., use 1.1 equiv. of 3-formylindole instead of 2.0 equiv.) .
- Waste Minimization : Employ catalytic methods (e.g., ZnCl for nitrile formation) to avoid toxic byproducts .
Data Contradiction Analysis
- Example : Discrepancies in reported reflux times for indole carboxylation (3–5 h in vs. 2.5–3 h in ).
- Resolution : Conduct kinetic studies under controlled conditions (e.g., monitor reaction progress via TLC or in situ IR). Longer times may be required for sterically hindered substrates due to slower intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
